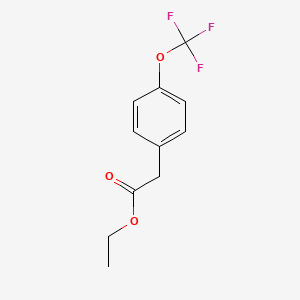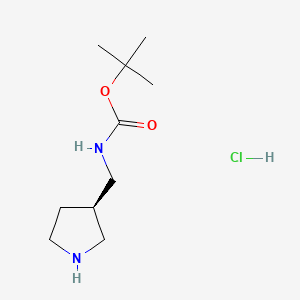
(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” is a chemical compound. It is also known as "methyl N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride" . It has a molecular weight of 180.63 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Synthesis Analysis
The synthesis of such compounds often involves the use of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .Physical And Chemical Properties Analysis
The compound is typically in the form of a powder . It has a molecular weight of 180.63 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Metabolic Stability and Drug Design
The metabolic hydrolysis of medicinal carbamates, including compounds like (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, is a significant area of study. Research on the qualitative relationship between molecular structure and metabolic stability has shown trends in the metabolic lability of carbamates. This information is crucial for designing carbamates as drugs or prodrugs with desired metabolic profiles (Vacondio, Silva, Mor, & Testa, 2010).
Synthesis of N-Heterocycles
The compound has been utilized in the synthesis of N-heterocycles, leveraging chiral sulfinamides for stereoselective synthesis. The methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in many natural products and therapeutic compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).
Environmental and Health Considerations
Research on ethyl carbamate (a related compound) in foods and beverages has raised health concerns due to its carcinogenic potential. This research indirectly highlights the importance of understanding the chemical properties and impacts of related carbamates, including (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, in environmental and health contexts (Weber & Sharypov, 2009).
Biodegradation and Environmental Fate
Studies on the biodegradation and fate of related compounds, like ethyl tert-butyl ether (ETBE), in soil and groundwater have identified microorganisms capable of degrading these substances. This research is pertinent for understanding the environmental behavior of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride and its potential biodegradation pathways (Thornton et al., 2020).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core component of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, is extensively used in medicinal chemistry. Research has shown that pyrrolidine derivatives exhibit significant bioactivity, making them valuable in the development of new therapeutic agents. The review by Li Petri et al. underscores the versatility and importance of the pyrrolidine scaffold in drug discovery, highlighting its application in the design of biologically active compounds (Li Petri et al., 2021).
Propiedades
IUPAC Name |
tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUDEPABMRKFFT-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662558 |
Source


|
| Record name | tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217858-20-2 |
Source


|
| Record name | tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


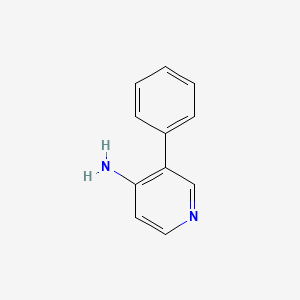
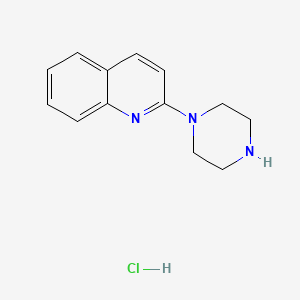
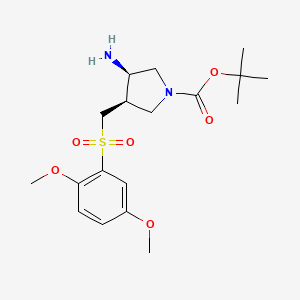
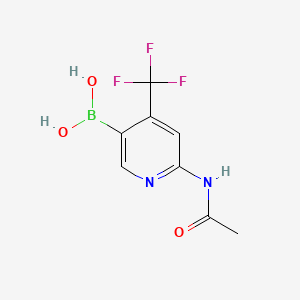
![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)

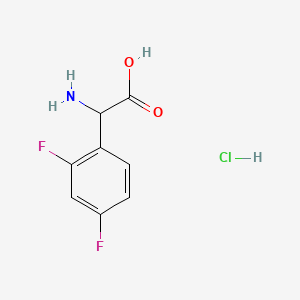
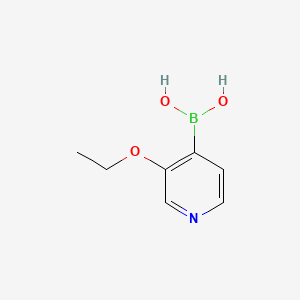


![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)
